molecular formula C11H8F3N3O3 B1448684 2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate CAS No. 1803601-78-6

2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate

Cat. No.: B1448684
CAS No.: 1803601-78-6
M. Wt: 287.19 g/mol
InChI Key: CZSKDXZNDFKAPY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate is a synthetic carbamate derivative featuring a 1,2,4-oxadiazole ring linked to a phenyl group and a trifluoroethyl carbamate moiety. The 1,2,4-oxadiazole core is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-7(2-4-8)9-15-6-20-17-9/h1-4,6H,5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSKDXZNDFKAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on its efficacy against various biological targets, including cancer cells and phytopathogenic fungi.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : 2,2,2-trifluoroethyl (4-(1,2,4-oxadiazol-3-yl)phenyl)carbamate
  • CAS Number : 1803601-78-6
  • Molecular Formula : C11H8F3N3O3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles, including the target compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
  • Antidiabetic Properties : In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives can lower glucose levels effectively. This suggests potential for managing diabetes through α-glucosidase inhibition .
  • Fungicidal Activity : The compound has shown promise in combating phytopathogenic fungi. Its effectiveness in agricultural applications could provide a new avenue for pest management strategies .

Anticancer Studies

A recent study assessed the cytotoxic effects of several oxadiazole derivatives on glioblastoma cell lines. The results indicated that compounds with a trifluoroethyl group exhibited IC50 values ranging from 8.14 µM to 10.48 µM, demonstrating significant cell death rates of approximately 50% at these concentrations .

CompoundIC50 (µM)% Cell Death
Compound 5b10.1451.58%
Compound 5d8.14150.12%
Compound 5m10.4853.65%

The mechanism of action was further elucidated through TUNEL assays which confirmed extensive DNA fragmentation in treated cells .

Antidiabetic Activity

The anti-diabetic potential was evaluated in genetically modified Drosophila models. Compounds similar to the target showed significant reductions in glucose levels compared to controls, indicating their utility as α-glucosidase inhibitors .

Fungicidal Activity

The fungicidal properties were highlighted in a patent that described the use of oxadiazole derivatives for controlling phytopathogenic fungi. The compounds were found to be effective against a range of fungal pathogens, suggesting their application in agricultural practices for crop protection .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing oxadiazole rings exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazole compounds could inhibit growth in various cancer cell lines, including breast and ovarian cancers .
  • A specific study indicated that derivatives with trifluoroethyl groups exhibited enhanced potency against cancer cell lines such as OVCAR-8 and SNB-19, with percent growth inhibitions reaching up to 86% .

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound:

  • Animal model trials showed significant tumor size reduction when treated with the compound compared to control groups. These findings suggest its potential for further development into therapeutic agents .

Anti-Diabetic Properties

Recent investigations have also explored the anti-diabetic effects of oxadiazole derivatives:

  • The interaction between these compounds and biological targets has been studied using in silico methods, revealing potential mechanisms for glucose regulation .
Activity Type Cell Lines Tested Percent Growth Inhibition (%)
AnticancerOVCAR-885.26
SNB-1986.61
HOP-9267.55
Anti-DiabeticVarious ModelsNot specified

Case Study 1: Anticancer Efficacy

A detailed study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several oxadiazole derivatives, demonstrating that modifications at the phenyl group significantly influenced their anticancer activity. The introduction of trifluoroethyl groups was found to enhance lipophilicity and receptor binding affinity, leading to improved efficacy against cancer cells .

Case Study 2: In Silico Analysis

In silico studies have been conducted to predict the interaction profiles of this compound with various proteins involved in cancer metabolism. These studies suggest that the compound may serve as a lead for developing new anticancer drugs by targeting specific pathways implicated in tumor growth and survival .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and inferred properties among 1,2,4-oxadiazole derivatives:

Compound Core Structure Substituents/Functional Groups Key Inferred Properties Reference
Target Compound Phenyl-1,2,4-oxadiazole Trifluoroethyl carbamate High lipophilicity, metabolic stability
4-(3-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d) Phenyl-1,2,4-oxadiazole Aminomethylphenol (HCl salt) Enhanced solubility (HCl salt), antimicrobial activity
sc-315510 (Benzamide derivative) Phenyl-1,2,4-oxadiazole Chloromethyl, trifluoroethyl benzamide Reactive chloromethyl group, amide stability
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate Phenyl-1,2,4-oxadiazole tert-Butyl carbamate, trifluoromethyl Bulky tert-butyl group (synthetic intermediate)
Key Observations:

Carbamate vs. Tert-butyl carbamates (e.g., ) are often used as intermediates due to their ease of deprotection, whereas trifluoroethyl carbamates may prioritize metabolic stability .

Chloromethyl Group (sc-315510): Provides a reactive site for further functionalization, unlike the target compound’s stable trifluoroethyl group .

Biological Activity: Compounds with HCl salts (e.g., 15d) show improved aqueous solubility, critical for oral bioavailability . The absence of such a salt in the target compound may necessitate formulation optimization. Antimicrobial activity in analogs correlates with hydroxyphenyl and aminomethyl substituents, suggesting the target compound’s trifluoroethyl group may alter target binding or spectrum .

Pharmacokinetic and Physicochemical Inferences

Property Target Compound 15d (HCl Salt) sc-315510 (Benzamide)
Solubility Moderate (lipophilic) High (HCl salt) Low (chloromethyl)
Metabolic Stability High (trifluoroethyl) Moderate High (amide bond)
Synthetic Yield Not reported 94% (analog 3d, ) Not reported

Preparation Methods

Carbamate Formation via Reaction of Amine with 2,2,2-Trifluoroethyl Chloroformate

A classical and widely used method for carbamate synthesis involves the reaction of an amine with an alkyl chloroformate. For the target compound, the key step is the reaction of 4-(1,2,4-oxadiazol-3-yl)aniline with 2,2,2-trifluoroethyl chloroformate under basic conditions.

  • Procedure: The amine is dissolved in an inert solvent such as tetrahydrofuran (THF) or ethyl acetate, cooled to 0–5 °C. A base such as triethylamine is added to neutralize the hydrochloric acid formed. Then, 2,2,2-trifluoroethyl chloroformate is added dropwise to the stirred solution, maintaining low temperature to control the reaction rate and minimize side reactions. The mixture is stirred until completion, then worked up by aqueous extraction and purification (e.g., recrystallization or chromatography).

  • Reaction conditions: Low temperature (0–5 °C) to room temperature, inert atmosphere (argon or nitrogen), equimolar or slight excess of chloroformate and base.

  • Advantages: This method offers high selectivity and good yields for carbamate formation, especially for sensitive substrates containing heterocycles like oxadiazoles.

Use of Activated Carbonates (Mixed Carbonates) for Carbamate Synthesis

Recent advances have employed activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates to form carbamates efficiently.

  • Mechanism: The activated carbonate reacts with the amine to form the carbamate linkage under mild conditions, often catalyzed by nucleophilic catalysts like 4-dimethylaminopyridine (DMAP).

  • Relevance: For the trifluoroethyl carbamate, 2,2,2-trifluoroethyl activated carbonate derivatives can be prepared and then reacted with the 4-(1,2,4-oxadiazol-3-yl)aniline to yield the target compound.

  • Benefits: This approach allows for better control over reaction conditions, often proceeds at room temperature, and avoids the use of corrosive reagents like chloroformates.

One-Pot or Multi-Step Synthesis Involving Lithium Alkoxides

A patented method describes the use of lithium alkoxides such as lithium t-butoxide or lithium ethoxide in tetrahydrofuran (THF) to facilitate carbamate formation.

  • Procedure: The carbamate precursor (N-aryl-O-alkylcarbamate) is reacted with lithium t-butoxide in THF at temperatures below 20 °C, followed by addition of methanol to quench the reaction. This method avoids isolation of intermediates, enabling a streamlined synthesis.

  • Application: While the patent focuses on oxazolidinone synthesis, the principles apply to carbamate formation with trifluoroethyl groups, especially when combined with appropriate amines bearing oxadiazole rings.

  • Solvent system: Co-solvent systems such as THF/acetonitrile can improve solubility and reaction efficiency.

Palladium-Catalyzed Carbonylation Methods

Another approach involves palladium-catalyzed carbonylation of aryl halides in the presence of 2,2,2-trifluoroethanol and amines.

  • Catalysts: Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands (e.g., XantPhos) are used.

  • Bases: Inorganic bases like cesium carbonate or potassium carbonate facilitate the reaction.

  • Solvents: Polar aprotic solvents such as 1,4-dioxane, DMF, or DMA are preferred.

  • Conditions: Temperatures between 60–100 °C under CO atmosphere or CO surrogates.

  • Outcome: This method can directly install the carbamate functionality onto an aryl halide precursor bearing the oxadiazole moiety, using 2,2,2-trifluoroethanol as the carbamate source.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Amine + 2,2,2-trifluoroethyl chloroformate Triethylamine, THF or EtOAc, 0–5 °C High selectivity, mild conditions Requires careful temperature control 70–90 (typical)
Activated Mixed Carbonates p-Nitrophenyl chloroformate or benzotriazole carbonate, DMAP, RT Mild, avoids corrosive reagents Requires preparation of activated carbonate 65–85
Lithium Alkoxide Mediated Lithium t-butoxide, THF/acetonitrile, <20 °C One-pot, avoids intermediate isolation Sensitive to moisture, requires inert atmosphere 60–80
Pd-Catalyzed Carbonylation Pd catalyst, Cs2CO3, 1,4-dioxane, 60–100 °C Direct aryl halide conversion Requires CO source, high temperature 50–75

Research Findings and Notes

  • Solvent effects: Co-solvent systems like THF/acetonitrile improve solubility and reaction rates, enabling higher concentration reactions and safer scale-up.

  • Base choice: Lithium t-butoxide and cesium carbonate are preferred bases due to their strong basicity and compatibility with sensitive functional groups.

  • Temperature control: Maintaining low temperatures during carbamate formation minimizes side reactions such as hydrolysis or over-alkylation.

  • Purification: Typical workup involves aqueous acid/base extractions, followed by recrystallization or trituration in solvents like acetonitrile or heptane to obtain pure carbamate.

  • Stability: Carbamates with trifluoroethyl groups show enhanced metabolic stability, making these methods valuable for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

Oxadiazole Ring Formation : React 4-aminophenylboronic acid with hydroxylamine and trifluoroacetic anhydride under reflux to form the 1,2,4-oxadiazol-3-ylphenyl intermediate.

Carbamate Coupling : Treat the intermediate with 2,2,2-trifluoroethyl chloroformate in tetrahydrofuran (THF) using DIEA (N,N-diisopropylethylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst at reflux for 48–72 hours.
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purify via column chromatography (yields ~70–80%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoroethyl and oxadiazole moieties (e.g., 19F^{19}\text{F} resonance at δ -75 ppm for CF3_3) .
  • HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 331.0466 for C11_{11}H9_9F3_3N3_3O3_3) .
  • X-ray Crystallography : If crystalline, resolve bond angles and dihedral strains in the carbamate linkage .

Advanced Research Questions

Q. How does the 1,2,4-oxadiazole moiety influence the compound’s bioactivity, and what structural analogs are recommended for SAR studies?

Methodological Answer: The 1,2,4-oxadiazole group enhances metabolic stability and hydrogen-bonding capacity. For structure-activity relationship (SAR) studies:

  • Analog Design : Replace the oxadiazole with isoxazole or thiadiazole rings to assess electronic effects.
  • Bioactivity Assays : Test analogs in in vitro enzyme inhibition (e.g., carbonic anhydrase) or antiviral screens (e.g., herpes simplex virus).
    Key Finding : Substituting the phenyl ring with electron-withdrawing groups (e.g., -CF3_3) improves target binding affinity by 2–3 fold .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer: Discrepancies often arise from assay conditions. For reproducible results:

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4 PBS).

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.

Validate via Orthogonal Methods : Cross-check enzyme inhibition (IC50_{50}) with cellular viability assays (MTT) and in vivo models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate

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